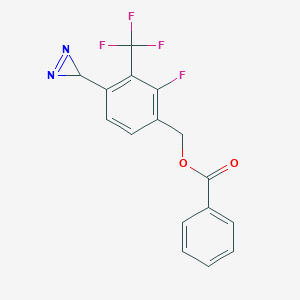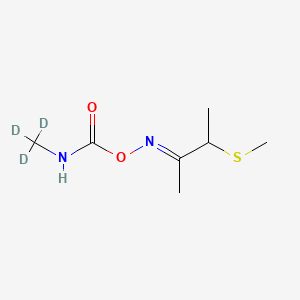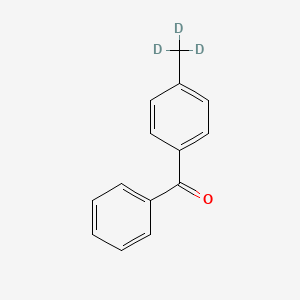
4-Methylbenzophenone-d3
Descripción general
Descripción
4-Methylbenzophenone-d3 is a deuterated derivative of 4-methylbenzophenone, a compound widely used in various scientific and industrial applications. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in isotopic labeling studies. The molecular formula of this compound is C14H9D3O, and it has a molecular weight of 200.27 g/mol .
Mecanismo De Acción
Target of Action
It is known that benzophenones, a group to which 4-methylbenzophenone-d3 belongs, can have various biological targets depending on their specific structure and functional groups .
Mode of Action
Benzophenones can interact with their targets in various ways, leading to different biological effects . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
Benzophenones can potentially affect multiple biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
The bioavailability of benzophenones can vary depending on their specific structure and functional groups .
Result of Action
Benzophenones can have various molecular and cellular effects depending on their specific structure and functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other chemicals.
Análisis Bioquímico
Biochemical Properties
It is known that benzophenone derivatives can interact with various enzymes and proteins
Cellular Effects
Benzophenone and its derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoyl Chloride Toluene Method: This method involves the reaction of benzoyl chloride with toluene in the presence of aluminum chloride as a catalyst.
Benzoic Acid Toluene Method: This method uses benzoic acid and toluene with phosgene and Fe3O4 as a catalyst.
Benzoyl Chloride Grignard Reagent Method: This method involves the reaction of benzoyl chloride with phenylmagnesium bromide (PhMgBr) at low temperatures, with a yield of 89%.
Benzene, Toluene, and Phosgene Method: This method uses a combination of benzene, toluene, and phosgene with aluminum chloride as a catalyst.
Trichloromethylbenzene Toluene Method: This method involves the reaction of trichloromethylbenzene with toluene in the presence of aluminum chloride and dichloroethane as a solvent.
Industrial Production Methods
The industrial production of 4-Methylbenzophenone-d3 typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing yield and purity. The use of deuterated reagents is crucial for obtaining the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 4-Methylbenzophenone-d3 can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methylbenzophenone-d3 is used extensively in scientific research due to its unique properties:
Industry: It is used in
Propiedades
IUPAC Name |
phenyl-[4-(trideuteriomethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWZZHELZEVPO-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858015 | |
| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109339-64-2 | |
| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

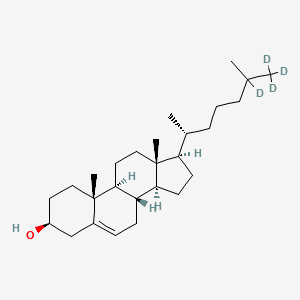
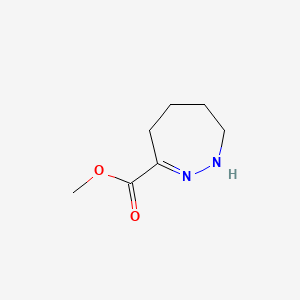
![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)
